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Compound of Interest

Compound Name: Propoxate, (S)-

Cat. No.: B12749363 Get Quote

Disclaimer: The compound "(S)-Propoxate" is not a recognized chemical entity in scientific

literature. This guide pertains to Dextropropoxyphene, a well-documented synthetic opioid

analgesic with an (S) configuration at one of its chiral centers. It is presumed that the user's

query intended to refer to this compound, given the context of drug development.

Executive Summary
Dextropropoxyphene is a synthetic opioid analgesic, structurally related to methadone, that

was previously used for the management of mild to moderate pain.[1][2] The analgesic effects

are attributed specifically to the dextrorotatory isomer, (2S,3R)-4-(dimethylamino)-3-methyl-1,2-

diphenylbutan-2-yl propanoate.[3][4] It functions primarily as a weak agonist at µ-opioid

receptors in the central nervous system (CNS), leading to pain relief.[1][3] The drug has been

withdrawn from markets in Europe and the United States due to concerns over cardiotoxicity

and the risk of fatal overdose.[1][3] This document provides a comprehensive overview of its

chemical structure, physicochemical properties, mechanism of action, and relevant

experimental protocols for an audience of researchers and drug development professionals.

Chemical and Structural Properties
Dextropropoxyphene is the (2S,3R) enantiomer of propoxyphene.[3] Its analgesic activity

resides almost exclusively in this dextrorotatory isomer, while the levorotatory isomer,

levopropoxyphene, possesses antitussive properties.[2][5]
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Chemical Structure
The chemical structure of Dextropropoxyphene is presented below:

IUPAC Name: [(2S,3R)-4-(dimethylamino)-3-methyl-1,2-diphenylbutan-2-yl] propanoate[6][7]

Molecular Formula: C₂₂H₂₉NO₂[8][9]

Molecular Weight: 339.48 g/mol [6][8]

CAS Number: 469-62-5[8][9]

Skeletal formula of dextropropoxyphene

Figure 1: Skeletal formula of dextropropoxyphene.[10]

Physicochemical Properties
A summary of the key physicochemical properties of Dextropropoxyphene is provided in the

table below. These properties are crucial for understanding its absorption, distribution,

metabolism, and excretion (ADME) profile.

Property Value Reference(s)

Physical Form
White to off-white crystalline

powder
[11]

Melting Point 75-76 °C [8][9]

pKa
6.3 (50% aq EtOH)

(Uncertain), 9.06 (Basic)
[8][12]

LogP 4.4 [9]

Water Solubility 0.00419 mg/mL [7]

Specific Rotation (α) +67.3° (c = 0.6 in chloroform) [8]

Stability
The hydrochloride salt is stable

in solution at pH 2 to 3.5.
[12]
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Pharmacology and Mechanism of Action
Dextropropoxyphene exerts its analgesic effects primarily through its interaction with the opioid

receptor system.

Primary Mechanism: Opioid Receptor Agonism
Dextropropoxyphene is a weak agonist at the µ (mu), κ (kappa), and δ (delta) opioid receptors

in the CNS, with a primary affinity for the µ-opioid receptor (MOR or OP3).[5][13][14] The

binding of dextropropoxyphene to these G-protein coupled receptors (GPCRs) initiates a

cascade of intracellular events:

G-Protein Activation: Receptor binding stimulates the exchange of Guanosine Diphosphate

(GDP) for Guanosine Triphosphate (GTP) on the G-protein complex.[5][13]

Inhibition of Adenylate Cyclase: The activated G-protein inhibits the enzyme adenylate

cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP)

levels.[13][15]

Modulation of Ion Channels: This signaling cascade results in the closing of N-type voltage-

gated calcium channels and the opening of calcium-dependent inwardly rectifying potassium

channels.[3][13]

Neuronal Hyperpolarization: The modulation of ion channels leads to hyperpolarization of the

neuronal membrane, reducing neuronal excitability.[3][13]

Inhibition of Neurotransmitter Release: Consequently, the release of nociceptive (pain-

signaling) neurotransmitters such as Substance P, GABA, dopamine, acetylcholine, and

noradrenaline is inhibited.[13][15]

This net effect is a reduction in the transmission of pain signals and an altered perception of

pain.[13]

Secondary Mechanisms
In addition to its opioid receptor activity, dextropropoxyphene has been shown to exhibit other

pharmacological actions:
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Nicotinic Acetylcholine Receptor Antagonism: It acts as a potent, noncompetitive antagonist

of the α₃β₄ neuronal nicotinic acetylcholine receptor.[1][3]

Serotonin Reuptake Inhibition: It is also a weak serotonin reuptake inhibitor.[1][3]

These secondary mechanisms may contribute to its overall pharmacological profile and side

effects.

Caption: Dextropropoxyphene's primary mechanism of action via μ-opioid receptor signaling.

Pharmacokinetics and Metabolism
The pharmacokinetic profile of dextropropoxyphene is characterized by good oral absorption,

extensive metabolism, and a long half-life of its active metabolite.

Parameter Value / Description Reference(s)

Absorption Well absorbed orally. [16][17]

Bioavailability
~40% due to significant first-

pass metabolism.
[16][18]

Protein Binding ~78% [17]

Metabolism

Extensively metabolized in the

liver, primarily via N-

demethylation by the

cytochrome P450 enzyme

CYP3A4 to its major active

metabolite, norpropoxyphene.

[13][18][19]

Elimination Half-Life

Dextropropoxyphene: 6-12

hours. Norpropoxyphene: 30-

36 hours.

[16][17]

Excretion

Primarily excreted in the urine

as norpropoxyphene (free or

conjugated). Approximately 20-

25% of an administered dose

is excreted within 48 hours.

[5][13]
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The long half-life of the cardiotoxic metabolite, norpropoxyphene, is a significant factor in the

drug's safety profile, particularly with repeated dosing or in patients with renal impairment.[4]

[20]

Experimental Protocols
This section details methodologies for key experiments used to characterize the properties and

effects of dextropropoxyphene.

Opioid Receptor Binding Assay
This protocol is a standard method to determine the affinity of a compound for opioid receptors.

Objective: To quantify the binding affinity (Ki) of dextropropoxyphene for µ, δ, and κ opioid

receptors.

Methodology:

Membrane Preparation: Brain tissue (e.g., from mice or rats) is homogenized in a buffered

solution and centrifuged to isolate cell membranes rich in opioid receptors.[14]

Radioligand Binding: The membranes are incubated with a specific radiolabeled ligand for

each receptor type (e.g., ³H-DAMGO for µ, ³H-DPDPE for δ, ³H-U69,593 for κ) in the

presence of varying concentrations of dextropropoxyphene.

Separation: The reaction is terminated, and bound radioligand is separated from unbound

radioligand via rapid filtration through glass fiber filters.

Quantification: The radioactivity retained on the filters is measured using liquid scintillation

counting.

Data Analysis: The concentration of dextropropoxyphene that inhibits 50% of the specific

radioligand binding (IC₅₀) is determined. The binding affinity (Ki) is then calculated using

the Cheng-Prusoff equation.

Results: Studies have shown that dextropropoxyphene is µ-selective but does not

significantly differentiate between κ- and δ-sites.[14] A study in mouse brain membranes

reported a Kd of 40 µM for a specific binding site.[14]
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In Vivo Analgesia Assay (Mouse Hot Plate Test)
This is a classic test to evaluate the analgesic efficacy of a compound in an animal model.

Objective: To assess the analgesic effect of dextropropoxyphene by measuring the latency of

a pain response to a thermal stimulus.

Methodology:

Animal Acclimation: Mice are acclimated to the testing environment and the hot plate

apparatus.

Baseline Measurement: Each mouse is placed on a hot plate maintained at a constant

temperature (e.g., 55 ± 0.5 °C), and the time until a nociceptive response (e.g., paw

licking, jumping) is recorded as the baseline latency. A cut-off time (e.g., 30-45 seconds) is

used to prevent tissue damage.

Drug Administration: Mice are administered dextropropoxyphene (or a vehicle control) via

a specific route (e.g., oral gavage, intraperitoneal injection).

Post-treatment Measurement: At various time points after drug administration (e.g., 30, 60,

90, 120 minutes), the hot plate latency is measured again.

Data Analysis: The analgesic effect is typically expressed as the Maximum Possible Effect

(%MPE), calculated as: [(Post-drug latency - Baseline latency) / (Cut-off time - Baseline

latency)] x 100. Dose-response curves can be generated to determine the ED₅₀ (the dose

that produces 50% of the maximum effect).

Expected Outcome: Dextropropoxyphene administration is expected to produce a dose-

dependent increase in hot plate latency, indicating an analgesic effect.[21]

Caption: A generalized workflow for the preclinical evaluation of analgesic compounds.

Synthesis Overview
The synthesis of dextropropoxyphene typically involves a multi-step process:
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Mannich Reaction: Phenylpropenyl ketone reacts with a secondary amine to form an

aminoketone, beta-dimethylaminobutyrophenone.[22]

Resolution: The racemic aminoketone is resolved using a chiral acid, such as tartaric acid, to

isolate the desired stereoisomer.[23][24]

Grignard Reaction: The resolved aminoketone is reacted with benzylmagnesium chloride.

This Grignard reaction adds the benzyl group and forms the precursor alcohol, known as d-

oxyphene.[23][24]

Acylation (Esterification): The d-oxyphene is then acylated using propionic anhydride or

propionyl chloride to form the final dextropropoxyphene ester.[24]

Salt Formation: The free base can be converted to a salt, such as the hydrochloride or

napsylate, for pharmaceutical formulation.[24]

Conclusion
Dextropropoxyphene is a weak opioid agonist with a well-defined chemical structure and

mechanism of action. Its analgesic properties are mediated primarily through the µ-opioid

receptor. While it has demonstrated efficacy for mild to moderate pain, its use has been largely

discontinued due to a narrow therapeutic index and significant safety concerns, particularly

cardiotoxicity associated with its metabolite, norpropoxyphene. The information and protocols

detailed in this guide provide a technical foundation for researchers in the field of analgesic

drug development, highlighting the key chemical and pharmacological characteristics of this

compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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